C14H13Cl2N3O2S
Description
The compound C₁₄H₁₃Cl₂N₃O₂S, with a molecular weight of 358.25 g/mol, is a pyrimidine derivative identified as ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS: 914347-76-5). Its structure features a pyrimidine ring substituted with a dichloroanilino group at position 4, a methylsulfanyl group at position 2, and an ethyl carboxylate at position 3.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2S/c1-2-8-6-12(20)19-14(18-8)22-7-13(21)17-9-3-4-10(15)11(16)5-9/h3-6H,2,7H2,1H3,(H,17,21)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHNVXIXKKXTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of Chlorine Atoms: Chlorination of the thiazole ring is achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Coupling with Aromatic Amines: The chlorinated thiazole is then coupled with 4-methoxyaniline and 4-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure efficient mixing and heat transfer.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques like recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the thiazole ring can be substituted with nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize C₁₄H₁₃Cl₂N₃O₂S, we compare it with three analogs from the pyrimidine family (Table 1).
Table 1: Structural and Molecular Comparison of Pyrimidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate | C₁₄H₁₃Cl₂N₃O₂S | 358.25 | Dichloroanilino, methylsulfanyl, ethyl carboxylate | 914347-76-5 |
| 4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol | C₁₃H₉F₇N₂S | 358.28 | Tetrafluorinated phenyl, trifluoromethyl, thiol | 107920-54-7 |
| Unnamed pyrimidine derivative | C₁₃H₁₄N₂O₂S | 262.08 | Aminomethylphenyl, benzenesulfonamide | 1142213-18-0 |
Key Observations:
Halogenation Patterns: C₁₄H₁₃Cl₂N₃O₂S contains chlorine atoms, which enhance lipophilicity and resistance to oxidative degradation compared to the fluorinated analog C₁₃H₉F₇N₂S. Fluorine atoms in the latter compound may improve metabolic stability but reduce bioavailability due to increased electronegativity .
Sulfur Functionality :
- The methylsulfanyl group in C₁₄H₁₃Cl₂N₃O₂S is less nucleophilic than the thiol group in C₁₃H₉F₇N₂S, suggesting divergent reactivity in redox environments. Thiols are prone to disulfide formation, which might limit the stability of C₁₃H₉F₇N₂S in biological systems .
Bioactivity Potential: Compounds like C₁₃H₁₄N₂O₂S (benzenesulfonamide derivatives) are frequently associated with antimicrobial or enzyme-inhibitory activities due to sulfonamide motifs, which are absent in C₁₄H₁₃Cl₂N₃O₂S. This highlights how minor structural variations (e.g., sulfonamide vs. carboxylate) can shift biological targets .
Research and Patent Landscape
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